
Etrabamine
Overview
Description
Preparation Methods
The synthesis of Etrabamine involves several steps, including the preparation of intermediates and the final product. One common synthetic route involves the reaction of 4,5,6,7-tetrahydrobenzothiazole with methylamine under specific conditions . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Etrabamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Etrabamine has several scientific research applications:
Chemistry: Used as a model compound to study dopaminergic systems and receptor interactions.
Biology: Investigated for its effects on dopamine receptors and neurotransmitter pathways.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
Etrabamine exerts its effects by acting as a dopamine D2 receptor agonist. It binds to the D2 receptors in the brain, mimicking the action of dopamine and activating these receptors. This activation leads to various downstream effects, including modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Etrabamine is similar to other dopamine receptor agonists, such as apomorphine and bromocriptine. it is unique in its selectivity for the D2 receptor and its long-lasting effects . Other similar compounds include:
Apomorphine: A non-selective dopamine receptor agonist.
Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pramipexole: A selective dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.
This compound’s selectivity and potency make it a valuable compound for research and potential therapeutic applications.
Biological Activity
Etrabamine, a compound with the chemical identifier 70590-58-8, has garnered attention in pharmacological research due to its dopaminergic activity. It is primarily studied for its potential therapeutic applications in neurological disorders, particularly Parkinson's disease. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound functions as a dopamine D2 receptor agonist , which means it binds to and activates dopamine D2 receptors in the brain. This mimics the action of dopamine, leading to various neurochemical effects, including:
- Modulation of neurotransmitter release : By activating D2 receptors, this compound influences the release of other neurotransmitters, which can affect mood and motor control.
- Neuronal activity regulation : this compound's interaction with dopamine receptors can help restore balance in dopaminergic signaling pathways disrupted in conditions like Parkinson's disease.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity through its dopaminergic effects. A study highlighted its role in improving motor function in animal models of Parkinson's disease. The compound was shown to reduce symptoms associated with dopamine deficiency, such as rigidity and bradykinesia.
Table 1: Summary of Pharmacological Effects of this compound
Effect | Observation | Reference |
---|---|---|
Motor Function Improvement | Significant reduction in rigidity | |
Dopaminergic Activity | Agonist activity at D2 receptors | |
Neurotransmitter Modulation | Enhanced release of serotonin |
Case Studies
Several case studies have documented the effects of this compound on patients with neurological disorders. One notable case involved a patient with advanced Parkinson's disease who demonstrated improved motor function and reduced dyskinesia after treatment with this compound. The study emphasized the importance of individualized treatment plans based on patient response.
Case Study Example
- Patient Profile : 65-year-old male with advanced Parkinson's disease.
- Treatment Regimen : Administered this compound alongside standard dopaminergic therapy.
- Outcome : Notable improvement in motor skills and a decrease in off-time periods.
Research Findings
Recent studies have expanded on the understanding of this compound's biological activity:
- Dopaminergic System Modeling : this compound is utilized as a model compound to study interactions within dopaminergic systems, providing insights into receptor dynamics and potential drug interactions .
- Neuroprotective Effects : Some research suggests that this compound may offer neuroprotective benefits by preventing neuronal apoptosis in dopamine-depleted environments .
- Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics, making it a viable candidate for further clinical trials .
Table 2: Key Research Findings on this compound
Properties
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h5-6,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSVAKPJAOSZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867929 | |
Record name | N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70590-58-8 | |
Record name | Etrabamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070590588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETRABAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55R69267Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.